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Compound of Interest

Compound Name: Afzelin

Cat. No.: B1665622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Afzelin, a flavonoid glycoside also known as kaempferol-3-O-rhamnoside, is a natural product

found in various medicinal plants. Its potential pharmacological activities necessitate accurate

structural characterization for quality control, drug discovery, and mechanism-of-action studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical

technique for the unambiguous structural elucidation of natural products like afzelin. This

document provides detailed application notes and experimental protocols for the complete

assignment of the afzelin structure using a suite of one-dimensional (1D) and two-dimensional

(2D) NMR experiments.

Data Presentation: NMR Spectral Data of Afzelin
The chemical structure of afzelin consists of a kaempferol aglycone linked to a rhamnose

sugar moiety. The complete assignment of its ¹H and ¹³C NMR spectra is crucial for its

identification and characterization. The following tables summarize the reported NMR data for

afzelin in commonly used deuterated solvents, Methanol-d₄ (CD₃OD) and Dimethyl sulfoxide-

d₆ (DMSO-d₆).

Table 1: ¹H and ¹³C NMR Chemical Shift Data (δ in ppm) for Afzelin.
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Position
¹³C NMR
(CD₃OD)

¹H NMR
(CD₃OD) (J in
Hz)

¹³C NMR
(DMSO-d₆)

¹H NMR
(DMSO-d₆) (J
in Hz)

Kaempferol

Moiety

2 158.5 - 157.1 -

3 135.9 - 134.5 -

4 179.4 - 178.2 -

5 163.0 - 161.8 12.45 (s, 5-OH)

6 99.9 6.21 (d, 2.0) 99.2 6.20 (d, 2.0)

7 165.8 - 164.5 10.85 (s, 7-OH)

8 94.8 6.40 (d, 2.0) 94.2 6.45 (d, 2.0)

9 160.0 - 157.9 -

10 105.9 - 104.8 -

1' 122.9 - 121.5 -

2' 131.8 8.05 (d, 8.8) 131.1 8.03 (d, 8.8)

3' 116.2 6.91 (d, 8.8) 115.6 6.88 (d, 8.8)

4' 161.4 - 160.2 10.12 (s, 4'-OH)

5' 116.2 6.91 (d, 8.8) 115.6 6.88 (d, 8.8)

6' 131.8 8.05 (d, 8.8) 131.1 8.03 (d, 8.8)

Rhamnose

Moiety

1'' 103.6 5.38 (d, 1.6) 102.1 5.30 (d, 1.5)

2'' 72.1
4.22 (dd, 3.4,

1.7)
70.9 4.15 (m)
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3'' 72.0
3.75 (dd, 9.5,

3.4)
70.7 3.65 (m)

4'' 73.3 3.34 (t, 9.5) 71.9 3.20 (m)

5'' 71.9 3.45-3.55 (m) 70.5 3.35 (m)

6'' 17.8 0.93 (d, 6.2) 17.9 0.82 (d, 6.0)

Note: Chemical shifts can vary slightly depending on the concentration, temperature, and

specific instrument used.

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Sample Purity: Ensure the afzelin sample is of high purity, as impurities will complicate

spectral interpretation. Purification can be achieved using chromatographic techniques such

as column chromatography or High-Performance Liquid Chromatography (HPLC).

Solvent Selection: Choose a suitable deuterated solvent in which afzelin is soluble.

Methanol-d₄ (CD₃OD) and DMSO-d₆ are commonly used for flavonoids. DMSO-d₆ has the

advantage of solubilizing a wide range of compounds and allowing the observation of

exchangeable protons (e.g., hydroxyl groups).

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of afzelin in 0.5-0.7 mL of

the chosen deuterated solvent. For more sensitive instruments or microprobes, smaller

quantities (1-5 mg) may be sufficient.

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the

sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR

tube.

Internal Standard: For accurate chemical shift referencing, an internal standard such as

Tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, it is often more
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convenient to reference the spectra to the residual solvent signal (e.g., CD₃OD at δH 3.31

and δC 49.0 ppm; DMSO-d₆ at δH 2.50 and δC 39.52 ppm).

NMR Data Acquisition
The following protocols outline the key experiments for the structural elucidation of afzelin on a

standard NMR spectrometer (e.g., 400-600 MHz).

¹H NMR (Proton):

Purpose: To determine the number and chemical environment of protons in the molecule.

Typical Parameters:

Pulse Program: Standard single-pulse (e.g., zg30)

Spectral Width: 0-14 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay (d1): 1-5 seconds

Number of Scans: 8-16 (or more for dilute samples)

¹³C NMR (Carbon-13):

Purpose: To determine the number and chemical environment of carbon atoms.

Typical Parameters:

Pulse Program: Proton-decoupled (e.g., zgpg30)

Spectral Width: 0-200 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
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DEPT (Distortionless Enhancement by Polarization Transfer):

Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is most common,

showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Quaternary carbons are not observed.

Typical Parameters: Run as a set of experiments (DEPT-45, DEPT-90, DEPT-135) or as a

single DEPT-135 experiment. Parameters are generally similar to a standard ¹³C NMR

experiment.

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) couplings within a spin system, typically over 2-

3 bonds. This is crucial for tracing the connectivity of protons in the rhamnose moiety and

within the aromatic rings.

Typical Parameters:

Pulse Program: Standard COSY (e.g., cosygpqf)

Spectral Width (F1 and F2): 0-14 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 2-8

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and their attached

carbons (¹H-¹³C). This experiment is essential for assigning the carbon signals of

protonated carbons.

Typical Parameters:

Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.2)

Spectral Width (F2 - ¹H): 0-14 ppm
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Spectral Width (F1 - ¹³C): 0-180 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 2-8

¹J(C,H) Coupling Constant: Optimized for ~145 Hz (for aromatic and aliphatic C-H

bonds)

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and

carbons (¹H-¹³C). This is a key experiment for piecing together the molecular fragments

and establishing the overall structure, including the position of the rhamnose unit on the

kaempferol backbone and the connectivity of quaternary carbons.

Typical Parameters:

Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

Spectral Width (F2 - ¹H): 0-14 ppm

Spectral Width (F1 - ¹³C): 0-200 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 4-16

Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz

Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the structural elucidation of afzelin
using NMR spectroscopy.
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Caption: Experimental workflow for afzelin structural elucidation.
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Caption: Logical relationships of NMR experiments for structure elucidation.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for

the complete structural elucidation of afzelin. By following the detailed protocols and data

analysis workflow outlined in these application notes, researchers can confidently identify and

characterize this important natural product. The provided NMR data tables serve as a valuable

reference for the verification of afzelin in various samples, supporting advancements in natural

product chemistry, pharmacology, and drug development.

To cite this document: BenchChem. [Application Notes and Protocols: Structural Elucidation
of Afzelin using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665622#nmr-spectroscopy-for-structural-
elucidation-of-afzelin]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665622?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

